molecular formula C47H86N5O11P B13450649 azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B13450649
M. Wt: 928.2 g/mol
InChI Key: WABFKZUVKHUTJL-QUEDAWNRSA-N
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Description

This compound is a structurally complex phosphatidylethanolamine derivative featuring a 4-nitro-2,1,3-benzoxadiazol-7-yl (NBD) group attached via an aminoethoxy-phosphoryl linker (Figure 1). The NBD moiety is a fluorescent tag, enabling applications in cellular imaging and membrane dynamics studies . Its backbone includes two long-chain fatty acids (octadecanoate and octadecanoyl), contributing to amphiphilic properties critical for lipid bilayer integration. The molecular formula is C₅₃H₁₀₇N₂O₉P, with a molecular weight of 947.4 g/mol (similar to analogs in ).

Properties

Molecular Formula

C47H86N5O11P

Molecular Weight

928.2 g/mol

IUPAC Name

azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C47H83N4O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(52)58-39-41(61-45(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-60-63(56,57)59-38-37-48-42-35-36-43(51(54)55)47-46(42)49-62-50-47;/h35-36,41,48H,3-34,37-40H2,1-2H3,(H,56,57);1H3/t41-;/m1./s1

InChI Key

WABFKZUVKHUTJL-QUEDAWNRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Phosphatidylethanolamine Family

a) Azane [(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] Hexadecanoate ()
  • Structure: Shares the phosphatidylethanolamine backbone but substitutes octadecanoyl groups with hexadecanoyl (C16) chains and lacks the NBD group.
  • Molecular Weight : 947.4 g/mol (identical to the target compound due to balanced chain lengths).
  • Key Differences :
    • The absence of the NBD group limits fluorescence applications.
    • Shorter acyl chains (C16 vs. C18) may reduce membrane stability in lipid bilayers .
b) (2R)-3-{[(S)-(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl Octadecanoate ()
  • Structure: Features a simpler aminoethoxy-phosphoryl group without the NBD substituent.
  • Molecular Formula: C₄₇H₉₄N₂O₉P (smaller due to shorter tetradecanoyl (C14) chain).
  • Applications : Primarily serves as a structural phospholipid in membrane models, lacking fluorescent functionality .
Table 1: Structural and Functional Comparison
Property Target Compound Hexadecanoyl Analog () Tetradecanoyl Analog ()
Molecular Formula C₅₃H₁₀₇N₂O₉P C₅₃H₁₀₇N₂O₉P C₄₇H₉₄N₂O₉P
Key Substituent 4-Nitrobenzoxadiazol-7-yl Hexadecanoylamino Aminoethoxy
Fluorescence Yes (NBD tag) No No
Primary Application Imaging, membrane tracking Membrane studies Structural lipid bilayers

Heterocyclic Substituent Comparisons

a) 4-Nitro-2,1,3-Benzoxadiazol-7-yl vs. Triazole/Oxadiazole Derivatives (–3, 5–6)
  • Nitrobenzoxadiazole (NBD): Strong electron-withdrawing nitro group enhances fluorescence quantum yield compared to non-nitrated analogs . Polar NBD group increases solubility in polar solvents (e.g., DMSO) but reduces lipid bilayer penetration vs. non-fluorescent analogs.
  • Triazole/Oxadiazole Derivatives (–3):
    • Lack fluorescence but exhibit bioactivity (e.g., antibacterial properties in oxadiazoles).
    • Smaller heterocycles (e.g., 1,3,4-oxadiazoles) may improve metabolic stability but limit membrane integration .

Spectroscopic and Physicochemical Properties

  • NMR Analysis : The NBD group induces distinct chemical shifts in regions corresponding to the phosphoryl and acyloxy groups (analogous to shifts observed in for similar substituents). For example, protons near the nitro group (positions 29–36 and 39–44 in Figure 6 of ) show downfield shifts due to electron withdrawal .

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